molecular formula C10H8O2 B1297094 2-Methylbenzofuran-3-carbaldehyde CAS No. 55581-61-8

2-Methylbenzofuran-3-carbaldehyde

Cat. No.: B1297094
CAS No.: 55581-61-8
M. Wt: 160.17 g/mol
InChI Key: MSCYILGZMAMAQX-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-3-carbaldehyde is an organic compound with the molecular formula C10H8O2 It is a derivative of benzofuran, characterized by the presence of a methyl group at the second position and an aldehyde group at the third position of the benzofuran ring

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 2-methylbenzofuran-3-carbaldehyde belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could involve binding to the active sites of enzymes, interacting with cell surface receptors, or altering the properties of cellular membranes.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial cell wall synthesis (in the case of antibacterial activity), and oxidative stress responses (in the case of anti-oxidative activity).

Pharmacokinetics

The compound’s molecular weight (16017 g/mol) suggests that it may be well-absorbed and distributed throughout the body . The compound’s stability at ambient temperatures suggests that it may have a relatively long half-life in the body .

Result of Action

The compound’s reported biological activities suggest that it may have a variety of effects at the molecular and cellular levels . These could include inhibition of cell growth and proliferation, disruption of bacterial cell wall synthesis, and protection against oxidative stress.

Action Environment

The compound’s stability at ambient temperatures suggests that it may be relatively resistant to degradation under normal environmental conditions

Biochemical Analysis

Biochemical Properties

2-Methylbenzofuran-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as DNA and proteins, potentially causing modifications or damage .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, thereby modulating cellular metabolism and protecting cells from oxidative damage . Additionally, this compound has been found to affect cell proliferation and apoptosis, suggesting its potential role in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression . Additionally, this compound can form covalent bonds with nucleophilic sites on biomolecules, leading to structural modifications and functional changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress, while higher doses can lead to toxic effects, including liver damage and impaired kidney function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound can be metabolized to form various intermediates, which may further participate in conjugation reactions with glutathione or other cofactors . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues . The distribution of this compound is influenced by its lipophilicity, allowing it to readily penetrate lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound can be directed to specific compartments through targeting signals and post-translational modifications . Within these organelles, this compound can exert its effects on mitochondrial function and energy metabolism, further influencing cellular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 2-methylphenol with an appropriate aldehyde source, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylbenzofuran-3-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzofuran-3-carbaldehyde is unique due to the presence of both a methyl and an aldehyde group on the benzofuran ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other benzofuran derivatives .

Properties

IUPAC Name

2-methyl-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCYILGZMAMAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344107
Record name 2-Methylbenzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55581-61-8
Record name 2-Methylbenzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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